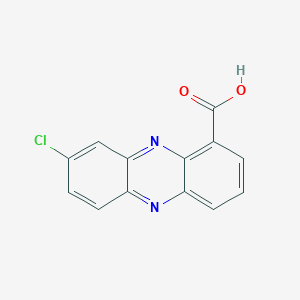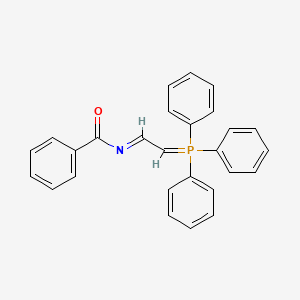
N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide is a complex organic compound that features a unique structure combining a benzamide group with a triphenylphosphoranylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide typically involves the reaction of benzamide with a triphenylphosphoranylidene precursor. One common method includes the use of Wittig reagents, where the triphenylphosphoranylidene group is introduced through a Wittig reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triphenylphosphoranylidene group can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in biochemical pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the benzamide group.
Ethyl (triphenylphosphoranylidene)acetate: Another related compound used in Wittig reactions, featuring an ethyl ester group.
Uniqueness
N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
138371-13-8 |
|---|---|
Formule moléculaire |
C27H22NOP |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
N-[2-(triphenyl-λ5-phosphanylidene)ethylidene]benzamide |
InChI |
InChI=1S/C27H22NOP/c29-27(23-13-5-1-6-14-23)28-21-22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
Clé InChI |
ATGXNLLGQACRPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)

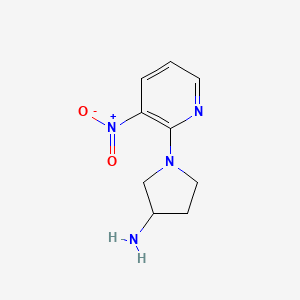
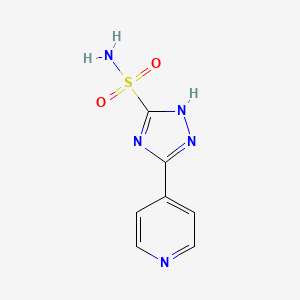


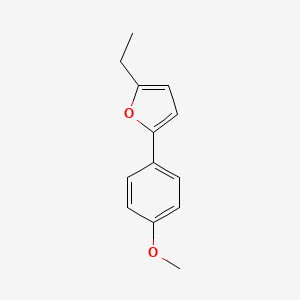
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
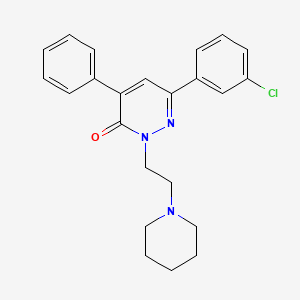

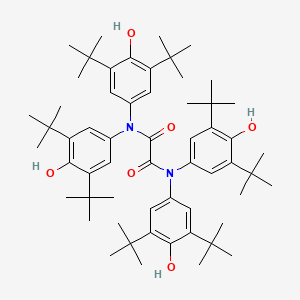
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
